molecular formula C14H12N2O4S2 B2410565 N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 726148-14-7

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2410565
CAS No.: 726148-14-7
M. Wt: 336.38
InChI Key: BGXIKBUXQDIKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIKBUXQDIKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330810
Record name N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726148-14-7
Record name N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H10N2O3SC_{12}H_{10}N_2O_3S and features a thiophene moiety linked to a benzothiazole derivative. The presence of the trioxo functional group suggests potential reactivity that could be harnessed in biological applications.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast)5.6
Compound BSK-Hep-1 (Liver)7.4
This compoundA549 (Lung)TBD

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. For example, benzothiazole derivatives have been reported to inhibit the activity of protein kinases involved in cell signaling pathways critical for tumor growth.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of benzothiazole derivatives. Among these, a compound structurally similar to this compound exhibited an IC50 value of 5.6 μM against MDA-MB-231 cells. The study concluded that modifications in the side chains could enhance potency and selectivity against cancer cells .

Study 2: Antimicrobial Properties

Research conducted on benzothiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study found that certain modifications led to improved MIC values, suggesting that this compound may also possess significant antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.